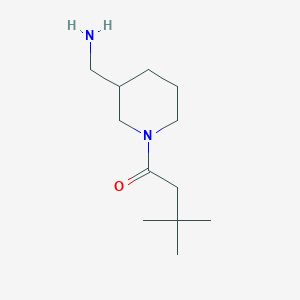

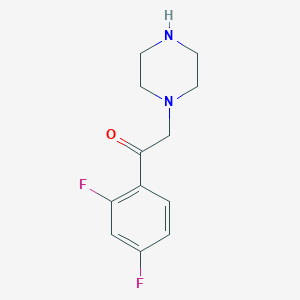

![molecular formula C9H8Cl2N4 B1464981 [1-(2,3-ジクロロフェニル)-1H-1,2,3-トリアゾール-4-イル]メタンアミン CAS No. 1247385-82-5](/img/structure/B1464981.png)

[1-(2,3-ジクロロフェニル)-1H-1,2,3-トリアゾール-4-イル]メタンアミン

説明

[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C9H8Cl2N4 and its molecular weight is 243.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬

トリアゾール環は、生化学において重要なアミド結合に似ていることから、医薬品において一般的なモチーフです。ジクロロフェニルトリアゾール化合物は、創薬における潜在的な用途、特に効力を高め、毒性を軽減する新しい分子を設計するために研究されてきました。 その構造的特徴により、強い水素結合と双極子相互作用が可能になり、これは生物学的標的に結合するために不可欠となる可能性があります .

有機合成

有機化学では、ジクロロフェニルトリアゾールは用途の広い中間体として役立ちます。酸性および塩基性条件の両方で高い化学的安定性を示すため、複雑な分子を構築するための優れた候補となります。 環状付加反応や求核置換反応など、さまざまな反応を起こして、さらに開発するための幅広い誘導体を得ることができます .

高分子化学

化合物のトリアゾールコアは、ポリマー鎖のための安定した結合を提供します。ポリマーに組み込むことで、熱安定性と機械的特性を高めることができます。 この用途は、極端な条件下で耐久性を必要とする材料を作成する際に特に役立ちます .

超分子化学

超分子化学者は、水素結合やπ-πスタッキングなど、非共有結合に関与する能力のためにジクロロフェニルトリアゾールを利用しています。 これらの相互作用は、ナノテクノロジーや材料科学に影響を与える、より大きな分子集合体とネットワークを構築するために不可欠です .

生体共役

生体共役技術は、その安定性と生体適合性のために、しばしばトリアゾールを使用します。ジクロロフェニルトリアゾールは、生物分子をさまざまなプローブや表面に、それらの本来の機能を損なうことなく結合させるために使用できます。 これは、診断ツールや標的療法を開発するために不可欠です .

ケミカルバイオロジー

ケミカルバイオロジーでは、ジクロロフェニルトリアゾールは生物系を調べるために使用されます。 小型分子に組み込むことで、研究者は生物学的経路を調査および調節することができ、疾患メカニズムのより深い理解と新しい治療標的の発見につながります .

蛍光イメージング

トリアゾール環は、蛍光タグとして機能するように官能基化できます。 この用途は、イメージング研究において貴重であり、ジクロロフェニルトリアゾールは生物分子に付着して細胞プロセスをリアルタイムで可視化し、細胞生物学と病理の研究に役立ちます .

グリーンケミストリー

グリーンケミストリーの原則に沿って、ジクロロフェニルトリアゾールは、環境への影響を軽減する方法で合成および利用できます。 創薬および製造プロセスにおけるその使用は、廃棄物とエネルギー消費を最小限に抑えるように最適化されており、化学業界におけるより持続可能な慣行に貢献しています .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also interact with various cellular targets.

Mode of Action

It is known that similar compounds, such as 1h-1,2,3-triazole analogs, have shown moderate inhibition potential against carbonic anhydrase-ii enzyme . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also interact with its targets in a similar manner, leading to inhibition of certain enzymes.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds, such as 1h-1,2,3-triazole analogs, have shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may also have similar effects on cells.

生化学分析

Biochemical Properties

[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phenylethanolamine N-methyltransferase (PNMT), which is involved in the biosynthesis of catecholamines . The interaction between [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine and PNMT results in the inhibition of enzyme activity, leading to altered levels of neurotransmitters in the body. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine on cellular processes are diverse and depend on the type of cells and the specific cellular context. In cancer cell lines, such as BT-474 and HeLa cells, this compound has been observed to induce apoptosis and inhibit cell proliferation . It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. Furthermore, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine can influence gene expression and cellular metabolism, leading to changes in the overall cellular function.

Molecular Mechanism

At the molecular level, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as mentioned earlier. This compound binds to the active site of PNMT, preventing the enzyme from catalyzing the methylation of phenylethanolamine . Additionally, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may interact with other biomolecules, such as receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine vary with different dosages in animal models. In studies involving spontaneously hypertensive rats, this compound has been shown to effectively reduce blood pressure at a dosage of 50 mg/kg . Higher doses may result in toxic or adverse effects, including alterations in liver and kidney function. It is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is involved in various metabolic pathways, including those related to neurotransmitter biosynthesis and degradation. The inhibition of PNMT by this compound affects the levels of catecholamines, such as epinephrine and norepinephrine, in the body . Additionally, [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments . The distribution of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the localization and concentration of the compound in different tissues.

Subcellular Localization

The subcellular localization of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is an important aspect of its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of [1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine can influence its activity and the downstream effects on cellular processes.

特性

IUPAC Name |

[1-(2,3-dichlorophenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCPUVMCRIOVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464910.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)

![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)

![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)

![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)